2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide
Description
Properties
IUPAC Name |
2-chloro-N-(3-cyano-4-methylsulfinylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-21(20)14-7-6-11(8-10(14)9-17)18-15(19)12-4-2-3-5-13(12)16/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWCJGFQJPZWFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide typically involves multiple steps, starting with the chlorination of the corresponding phenol derivative
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide has been studied for its potential biological activity. It may serve as a precursor for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its chemical properties may be exploited to develop new therapeutic agents for various diseases.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which 2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide exerts its effects involves its interaction with specific molecular targets. The cyano and methylsulfinyl groups play a crucial role in its biological activity, potentially interacting with enzymes or receptors to elicit a response.
Molecular Targets and Pathways: The exact molecular targets and pathways involved in the compound's mechanism of action are still under investigation. it is hypothesized that the compound may interact with key enzymes or receptors involved in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Agrochemicals
Example: 2-Chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]-4,5-difluorobenzenecarboxamide (CAS 320421-42-9)
- Structural Differences :
- Replaces methylsulfinyl (-S(O)CH₃) with methylsulfanyl (-SCH₃).
- Additional 4,5-difluoro substitution on the benzamide ring.
- Impact on Properties :
- The sulfide group (-SCH₃) reduces polarity compared to sulfinyl, lowering solubility in polar solvents.
- Fluorine atoms increase electronegativity and metabolic stability, common in agrochemicals like herbicides or fungicides.
- Application : Likely used in crop protection due to fluorine’s resistance to enzymatic degradation .
Example : 2-Chloro-N-(2,6-dinitro-4-(trifluoromethyl)phenyl)-N-ethyl-6-fluorobenzenemethanamine (Flumetralin)
- Structural Differences: Contains nitro (-NO₂), trifluoromethyl (-CF₃), and ethylamine groups instead of cyano and sulfinyl.
- Application : A plant growth regulator targeting cell elongation in tobacco .
Pharmaceutical Analogs
Example: 2-Chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzamide (CAS 866041-25-0)
- Structural Differences: Replaces the 3-cyano-4-(methylsulfinyl)phenyl group with a chromeno-pyrimidinyl heterocycle.
- Impact on Properties: Chromeno-pyrimidine moiety increases aromatic surface area, enhancing interactions with protein targets (e.g., kinases). Higher topological polar surface area (64.1 Ų vs. ~50–60 Ų in simpler benzamides) suggests improved solubility and bioavailability.
- Application: Potential kinase inhibitor or anticancer agent due to fused heterocyclic systems .
Key Property Comparison
Functional Group Influence
- Methylsulfinyl (-S(O)CH₃): Enhances polarity and hydrogen-bonding capacity vs.
- Cyano (-CN): Stabilizes aromatic rings via electron withdrawal, common in kinase inhibitors (e.g., imatinib derivatives).
- Chloro (-Cl) : Improves metabolic stability and lipophilicity, aiding membrane permeability .
Biological Activity
2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, summarizing findings from various studies, including case studies, and presenting relevant data in tables.
- Molecular Formula : C15H12ClN2O2S
- Molecular Weight : 320.78 g/mol
- CAS Number : Notably, this compound may be related to derivatives such as 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid, which has similar structural characteristics and biological implications .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 2-chloro-4-methylsulfonyl phenyl compounds have shown potent activity against various bacterial strains including:
- Gram-positive bacteria : Staphylococcus aureus (including MRSA)
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii.
In a study evaluating a series of synthesized compounds, one derivative demonstrated an impressive growth inhibition rate ranging from 85.76% to 97.76% against these pathogens .
Anti-inflammatory Activity
The anti-inflammatory potential of 2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide is supported by its ability to selectively inhibit cyclooxygenase (COX) enzymes. Compounds similar to this have shown:
- COX-1 Inhibition IC50 : Higher than 9 µM
- COX-2 Inhibition IC50 : Ranging from 0.1 to 0.31 µM, indicating a high selectivity ratio (SI) for COX-2 over COX-1, which is beneficial for reducing side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Study 1: Antimicrobial Efficacy
A study synthesized a series of 2-chloro derivatives and evaluated their antimicrobial efficacy. The results highlighted:
- Compound 7g showed the highest antibacterial activity against MRSA with a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.
- The safety profile indicated that these compounds were non-toxic to human cells at therapeutic doses .
Study 2: In Vivo Anti-inflammatory Effects
In vivo studies demonstrated that selected compounds exhibited substantial anti-inflammatory effects:
- Reduction of inflammation was observed in animal models with percentages ranging from 56.4% to 93.5% after administration, compared to classic NSAIDs like celecoxib and indomethacin which achieved reductions of approximately 94.7% and 96.6%, respectively .
Data Tables
| Activity Type | Compound/Derivative | Target Pathogen/Enzyme | IC50/MIC Values | Selectivity Ratio (SI) |
|---|---|---|---|---|
| Antimicrobial | Compound 7g | MRSA | MIC < 0.5 µg/mL | N/A |
| Compound 7a-k | E. coli, K. pneumoniae | MIC < 1 µg/mL | N/A | |
| Anti-inflammatory | Compound 7a-k | COX-2 | IC50 = 0.10–0.31 µM | SI = up to 132 |
| Indomethacin | COX-1 | IC50 = 0.039 µM | SI = 0.079 |
Q & A
Q. What are the common synthetic routes for 2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with 3-cyano-4-(methylsulfinyl)aniline and 2-chlorobenzoyl chloride. A nucleophilic acyl substitution occurs, where the amine attacks the carbonyl carbon of the acyl chloride to form the amide bond. Key parameters include:
- Base selection : Triethylamine or sodium bicarbonate is used to neutralize HCl byproducts .
- Solvent choice : Anhydrous dichloromethane or dimethylformamide minimizes hydrolysis .
- Temperature : Reactions are conducted at 0–50°C to balance reactivity and side-product formation . Yield optimization often requires iterative adjustments of stoichiometry and reaction time.
Q. How is the compound characterized for purity and structural integrity?
Standard analytical methods include:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm functional groups and connectivity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHClNOS, ~331.78 g/mol) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is typical, with retention time matching reference standards .
Q. What are the key physicochemical properties relevant to experimental handling?
Critical properties include:
- Solubility : Limited solubility in water; dissolves in polar aprotic solvents (e.g., DMSO, DMF) .
- Stability : Degrades under extreme pH or prolonged UV exposure; store at -20°C in inert atmospheres .
- Melting Point : Typically 180–200°C, depending on crystalline form .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved?
Discrepancies in IC values (e.g., antiparasitic vs. anticancer assays) may arise from:
- Assay Conditions : Variations in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) .
- Target Selectivity : Off-target interactions with kinases or proteases can skew results . Mitigation strategies include orthogonal assays (e.g., SPR for binding affinity) and metabolomic profiling to identify confounding pathways .
Q. What strategies are effective for modifying the compound to enhance bioactivity?
Structural modifications focus on:
- Sulfinyl Group Replacement : Substituting methylsulfinyl with sulfone or sulfonamide alters electron-withdrawing effects, impacting target binding .
- Halogen Substitution : Replacing chlorine with fluorine or bromine modulates lipophilicity and metabolic stability . Computational docking (e.g., AutoDock Vina) predicts binding modes to prioritize synthetic targets .
Q. How does the compound interact with kinase targets at the molecular level?
Crystallographic studies (e.g., PDB ID 3BW) reveal:
- Binding Pocket : The chloro and cyano groups form hydrophobic interactions with kinase hinge regions .
- Sulfinyl Oxygen : Hydrogen bonds with catalytic lysine residues (e.g., Lys123 in MAPK1) stabilize inhibition . Mutagenesis studies (e.g., alanine scanning) validate critical residues for activity .
Q. What methodologies address low yields in large-scale synthesis?
Challenges include side reactions (e.g., sulfoxide overoxidation). Solutions involve:
- Catalyst Optimization : Palladium complexes improve Suzuki coupling efficiency in aryl-sulfur bond formation .
- Flow Chemistry : Continuous reactors enhance temperature control and reduce batch variability .
- Green Chemistry : Solvent-free mechanochemical synthesis reduces waste .
Data Analysis and Experimental Design
Q. How are reaction kinetics analyzed to improve synthetic efficiency?
Pseudo-first-order kinetics models quantify rate constants for amidation and sulfinyl group formation. Key steps:
- Sampling : Aliquot analysis via TLC or HPLC monitors intermediate concentrations .
- Activation Energy : Arrhenius plots (ln k vs. 1/T) identify temperature-sensitive steps .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states for rate-limiting steps .
Q. What statistical approaches validate reproducibility in biological assays?
Robust protocols include:
- Dose-Response Curves : 4-parameter logistic regression calculates EC with 95% confidence intervals .
- Replicates : Triplicate independent experiments minimize intra-assay variability .
- Blinding : Randomized plate layouts prevent observer bias in high-throughput screens .
Contradiction and Ambiguity Resolution
Q. How to reconcile divergent reports on metabolic stability?
Discrepancies in hepatic microsome half-lives (e.g., human vs. rodent models) arise from:
- CYP450 Isoform Specificity : Human CYP3A4 may metabolize the compound faster than rodent isoforms .
- Species Differences : Plasma protein binding variations alter free drug concentrations .
Cross-species comparisons using LC-MS/MS quantify major metabolites (e.g., sulfone derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
